molecular formula C13H23ClN2O2 B2376763 Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 2007909-61-5

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No. B2376763
CAS RN: 2007909-61-5
M. Wt: 274.79
InChI Key: JVWCRXRSRUDLTE-UHFFFAOYSA-N
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Description

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride, also known as DU-14, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DU-14 is a spirocyclic compound that contains a diazaspiro[5.5]undecane core structure, which has been found to exhibit a wide range of biological activities.

Scientific Research Applications

CCR8 Antagonists

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride derivatives have been recognized as effective CCR8 antagonists. They are considered promising for treating chemokine-mediated diseases, particularly respiratory conditions like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthesis and Applications in Medicinal Chemistry

These compounds have also been highlighted for their diverse synthetic applications. One paper illustrates a technique for synthesizing 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines, indicating their versatile role in chemical synthesis (Parameswarappa & Pigge, 2011). Moreover, the structural uniqueness of these compounds has been leveraged in the development of glycoprotein IIb-IIIa antagonists, showcasing their potential in inhibiting platelet aggregation (Smyth et al., 2001).

Solid-Phase Synthesis

The adaptability of these compounds extends to solid-phase synthesis as well. Macleod et al. (2006) reported the successful microwave-assisted solid-phase synthesis of piperazines and 3,9-diazaspiro[5.5]undecanes, underlining the efficiency of these compounds in solid-phase chemistry (Macleod et al., 2006).

Mechanism of Action

Target of Action

The primary target of Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride acts as a potent competitive antagonist at GABAAR . This means it binds to the same site on the receptor as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and inhibiting neuronal activity.

Pharmacokinetics

The pharmacokinetic properties of Allyl 3,9-diazaspiro[5It has been reported to show low cellular membrane permeability , which could impact its absorption and distribution within the body

properties

IUPAC Name

prop-2-enyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-2-11-17-12(16)15-9-5-13(6-10-15)3-7-14-8-4-13;/h2,14H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWCRXRSRUDLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC2(CCNCC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

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